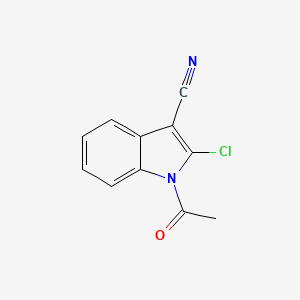

1-Acetyl-2-chloroindole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-2-chloroindole-3-carbonitrile is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-2-chloroindole-3-carbonitrile typically involves the reaction of 2-chloroindole with acetic anhydride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-chloroindole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl, aryl, or heteroaryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

1-Acetyl-2-chloroindole-3-carbonitrile has several scientific research applications, including:

Chemistry: The compound serves as a valuable intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties and functions.

Mechanism of Action

The mechanism of action of 1-acetyl-2-chloroindole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Acetylindole-3-carbonitrile: Similar structure but lacks the chloro group, leading to different reactivity and biological activity.

2-Chloroindole-3-carbonitrile: Similar structure but lacks the acetyl group, affecting its chemical properties and applications.

1-Acetyl-2-bromoindole-3-carbonitrile:

Uniqueness: 1-Acetyl-2-chloroindole-3-carbonitrile is unique due to the presence of both the acetyl and chloro groups, which confer specific chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications, making the compound a versatile intermediate in synthetic chemistry and a valuable candidate for drug discovery and development.

Biological Activity

1-Acetyl-2-chloroindole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₁H₇ClN₂O

- Molecular Weight : 218.64 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(=O)N1C2=CC=CC=C2C(=C1Cl)C#N

Biological Activities

This compound exhibits several notable biological activities, including:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication, making it a candidate for further research in antiviral drug development.

- Anticancer Properties : Studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of tumor growth.

- Antimicrobial Effects : Preliminary data suggest that this compound has antimicrobial properties, which could be beneficial in treating bacterial infections.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or bind to receptors, influencing cellular pathways associated with disease processes. For instance, it may inhibit enzymes involved in viral replication or cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Anticancer Studies :

- A study evaluating the cytotoxic effects on human cancer cell lines demonstrated significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

- Antiviral Research :

-

Antimicrobial Testing :

- Research conducted on various bacterial strains revealed that this compound exhibits antimicrobial activity, warranting further exploration for therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Acetylindole-3-carbonitrile | Lacks chloro group | Moderate anticancer activity |

| 2-Chloroindole-3-carbonitrile | Lacks acetyl group | Limited biological activity |

| 1-Acetyl-2-bromoindole-3-carbonitrile | Bromine instead of chlorine | Potentially enhanced bioactivity |

The presence of both acetyl and chloro groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Properties

Molecular Formula |

C11H7ClN2O |

|---|---|

Molecular Weight |

218.64 g/mol |

IUPAC Name |

1-acetyl-2-chloroindole-3-carbonitrile |

InChI |

InChI=1S/C11H7ClN2O/c1-7(15)14-10-5-3-2-4-8(10)9(6-13)11(14)12/h2-5H,1H3 |

InChI Key |

FSJZOJIUQSBDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=C1Cl)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.